2-(2-methoxyphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including acetylation, cyclocondensation reactions, and interactions with piperazine or similar amines to obtain the desired derivative. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection followed by reaction with piperazine, demonstrating a similar complexity in synthesis routes (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, and single crystal X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule, including dihedral angles and planarity of aromatic rings, which are crucial for understanding the molecule's reactivity and interaction with biological targets (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, reflecting their reactive functional groups. For instance, acetamides like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides exhibit unique reactivity patterns, including hydrogen bonding and stereochemical properties, which are significant for their biological activities (A. Camerman et al., 2005).
Physical Properties Analysis
The physical properties, including crystal structure, melting points, solubility, and stability, are determined by the molecular structure. For example, the crystalline structure of 1,4-Di(2-methoxyphenyl)-2,5-piperazinedione is stabilized by van der Waals and dipole-dipole forces, indicating the impact of molecular geometry on physical stability (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemical entities, pharmacological activity, and toxicity, are central to understanding the compound's potential applications and safety profile. The synthesis and characterization of related compounds provide insights into their chemical behavior and interactions with biological systems, which is crucial for drug development processes (Yang Man-li, 2008).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-20(24)15-26-19-6-4-3-5-18(19)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQVKFPRJHAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
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